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Compound of Interest

2,3-Difluoro-4-
Compound Name:
methoxybenzaldehyde

Cat. No.: B1334264

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-
methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties,
spectral characteristics, and strategic applications of 2,3-Difluoro-4-methoxybenzaldehyde.
Designed for researchers, chemists, and professionals in drug development, this document
synthesizes key data to facilitate its use as a critical building block in modern medicinal
chemistry and materials science. The strategic placement of two fluorine atoms and a methoxy
group on the benzaldehyde scaffold imparts unique electronic properties and metabolic
stability, making it a valuable intermediate in the synthesis of complex bioactive molecules.[1]
[2][3] This guide details its chemical identity, presents physical data in a structured format,
outlines characteristic spectral signatures, and provides a validated protocol for its analytical
characterization.

Chemical Identity and Structure

2,3-Difluoro-4-methoxybenzaldehyde is an aromatic aldehyde whose structure is
systematically functionalized to serve as a versatile synthetic intermediate. The electron-
withdrawing nature of the fluorine atoms, combined with the electron-donating methoxy group,
creates a distinct electronic environment that influences the reactivity of the aldehyde and the
aromatic ring.
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IUPAC Name: 2,3-difluoro-4-methoxybenzaldehyde

Molecular Formula: CsHeF202[4]

InChiKey: UBBBLLSKHCENQZ-UHFFFAOY SA-N[4]

SMILES: COC1=C(C(=C(C=C1)C=0)F)F[4]

Caption: Chemical structure of 2,3-Difluoro-4-methoxybenzaldehyde.

Physicochemical Properties

The physical properties of 2,3-Difluoro-4-methoxybenzaldehyde are crucial for determining
appropriate reaction conditions, purification methods, and storage protocols. While specific
experimental data for this exact isomer is not extensively published, reliable estimations can be
drawn from closely related structural analogs.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1334264?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/3744990
https://pubchemlite.lcsb.uni.lu/e/compound/3744990
https://pubchemlite.lcsb.uni.lu/e/compound/3744990
https://www.benchchem.com/product/b1334264?utm_src=pdf-body
https://www.benchchem.com/product/b1334264?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property

Value | Description

Source | Justification

Molecular Weight

172.13 g/mol

Calculated from molecular
formula CsHeF202.[5][6]

Appearance

White to pale yellow crystalline

solid

Inferred from similar
compounds like 4-fluoro-3-

methoxybenzaldehyde.[7][8]

Melting Point

Estimated: 50-65 °C

The exact value is not
documented. This estimation is
based on analogs such as 2,3-
difluoro-6-
methoxybenzaldehyde (55-57
°C) and 4-fluoro-3-
methoxybenzaldehyde (58-62
°C).[5]

Boiling Point

Estimated: 230-245 °C (at 760
mmHgQ)

The exact value is not
documented. This estimation is
based on the predicted boiling
point of 2,3-difluoro-6-
methoxybenzaldehyde
(233+35 °C).[5]

Solubility

Poorly soluble in water.
Soluble in polar organic
solvents (e.g., methanol,
ethanol, acetone) and
halogenated solvents (e.g.,

dichloromethane, chloroform).

This profile is characteristic of
fluorinated benzaldehydes,
which possess both polar
functional groups and a

lipophilic aromatic ring.[5]

Spectroscopic Profile

The spectral signature of 2,3-Difluoro-4-methoxybenzaldehyde is key to its identification and

quality control. Below are the expected characteristics for major analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR: The proton NMR spectrum is expected to show three key signals.

o Aldehyde Proton (CHO): A singlet appearing far downfield, typically in the & 9.5-10.5 ppm
range, due to the strong deshielding effect of the carbonyl group.

o Methoxy Protons (OCHs): A sharp singlet integrating to three protons, expected around &
3.8-4.1 ppm.

o Aromatic Protons (Ar-H): Two protons on the aromatic ring will appear as complex
multiplets in the & 6.8-7.8 ppm region. The complexity arises from proton-proton (H-H)
coupling and through-bond proton-fluorine (H-F) coupling.

e 13C NMR: The carbon spectrum provides a clear map of the carbon skeleton.
o Carbonyl Carbon (C=0): A signal in the highly deshielded region of & 188-195 ppm.

o Aromatic Carbons (Ar-C): Multiple signals between o 110-165 ppm. The carbons directly
bonded to fluorine (C-F) will exhibit large one-bond coupling constants (*JCF), appearing
as doublets. Other aromatic carbons will show smaller, multi-bond C-F couplings.

o Methoxy Carbon (OCHs): A signal around & 55-62 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations from its key functional groups.

C=0 Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm~1.[9]

e C-H Stretch (Aldehyde): Two characteristic weak to medium bands are expected near 2850
cm~tand 2750 cm™L.

e Aromatic C=C Stretches: Medium to strong bands in the 1580-1610 cm~* and 1450-1500
cm~1regions.

e Ar-O-C Stretch (Ether): A strong, characteristic asymmetric stretch typically found around
1250-1280 cm~1,[9]

o C-F Stretch: Strong absorptions in the fingerprint region, generally between 1100-1300 cm~1.
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Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.

Molecular lon (M+): The molecular ion peak is expected at m/z 172, corresponding to the
molecular weight.[4]

Key Fragments: Common fragmentation pathways for benzaldehydes include:
o [M-1]* (m/z 171): Loss of the aldehydic hydrogen radical.

o [M-29]* (m/z 143): Loss of the formyl radical (¢<CHO).

o [M-15]* (m/z 157): Loss of a methyl radical (¢«CHs) from the methoxy group.

Applications in Research and Drug Development

2,3-Difluoro-4-methoxybenzaldehyde is not merely a chemical curiosity; it is a strategic
building block in the synthesis of high-value compounds. The incorporation of fluorine is a
widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug

candidates.[3]

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making
fluorinated positions less susceptible to metabolic oxidation by cytochrome P450 enzymes.
This can increase the half-life and bioavailability of a drug molecule.[1][2]

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a
molecule, potentially leading to stronger interactions with target proteins through hydrogen
bonding or dipole-dipole interactions.[2]

Synthetic Intermediate: The aldehyde group is a versatile functional handle for a wide range
of chemical transformations, including Wittig reactions, aldol condensations, reductive
aminations, and the formation of Schiff bases, enabling the construction of diverse molecular
scaffolds.[2] It serves as a precursor for synthesizing bioactive molecules such as chalcones,
which have demonstrated potential anticancer and anti-inflammatory properties.[1]

Safety and Handling
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Proper handling of 2,3-Difluoro-4-methoxybenzaldehyde is essential to ensure laboratory
safety. Based on data from structurally similar compounds, the following hazards are identified:

e Hazard Statements:

o H315: Causes skin irritation.[6][10]

o H319: Causes serious eye irritation.[6][10]

o H335: May cause respiratory irritation.[6][10]
e Precautionary Measures:

o Prevention: Use only in a well-ventilated area or fume hood. Wear protective gloves,
safety glasses with side shields, and a lab coat. Avoid breathing dust or vapors. Wash
hands thoroughly after handling.[11][12][13]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away
from incompatible materials.[10][11][14]

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, regional, and national regulations.[11][14]

Experimental Protocol: Characterization by *H NMR
Spectroscopy

This protocol outlines the steps for preparing and analyzing a sample of 2,3-Difluoro-4-
methoxybenzaldehyde using a 400 MHz NMR spectrometer.

Objective: To obtain a high-resolution H NMR spectrum to confirm the identity and purity of the
compound.

Materials:
e 2,3-Difluoro-4-methoxybenzaldehyde (5-10 mg)

o Deuterated chloroform (CDCls) with 0.03% Tetramethylsilane (TMS)
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e NMR tube (5 mm, high precision)

o Pasteur pipette

e Vial and spatula

Caption: Workflow for NMR sample preparation and analysis.

Methodology:

e Sample Preparation:

o Accurately weigh approximately 5-10 mg of 2,3-Difluoro-4-methoxybenzaldehyde into a
clean, dry vial.

o Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
to the vial. CDCls is a standard choice due to its excellent dissolving power for a wide
range of organic compounds and its single deuterium signal that can be used for locking
the magnetic field.

o Gently swirl the vial until the solid is completely dissolved.

o Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is
approximately 4-5 cm.

o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spinner turbine and place it into the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal from the CDCIs solvent. This step is
critical for maintaining a stable magnetic field during acquisition.

o Shim the magnetic field to achieve maximum homogeneity, which results in sharp,
symmetrical peaks.

o Set the reference to the Tetramethylsilane (TMS) signal at 0.00 ppm.
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o Acquire the *H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse
angle, 2-5 second relaxation delay).

o Data Processing and Analysis:

o Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the
frequency-domain spectrum.

o Phase the spectrum to ensure all peaks are in the positive absorptive mode.
o Perform baseline correction to obtain a flat baseline.

o Integrate the peaks to determine the relative ratios of protons. The aldehyde, methoxy,
and aromatic regions should integrate to a 1:3:2 ratio, respectively.

o Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

o Analyze the chemical shifts, coupling patterns, and integration values to confirm that the
spectrum is consistent with the structure of 2,3-Difluoro-4-methoxybenzaldehyde.

Conclusion

2,3-Difluoro-4-methoxybenzaldehyde is a strategically designed chemical intermediate with a
unique combination of functional groups that make it highly valuable for advanced organic
synthesis. Its physicochemical properties, characterized by moderate melting and boiling points
and solubility in common organic solvents, render it amenable to a variety of reaction
conditions. The distinct spectroscopic signatures provide clear and reliable methods for its
identification and quality assessment. For researchers in drug discovery and materials science,
this compound offers a robust platform for introducing fluorine into target molecules, thereby
enabling the fine-tuning of biological and material properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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